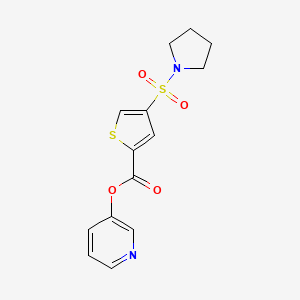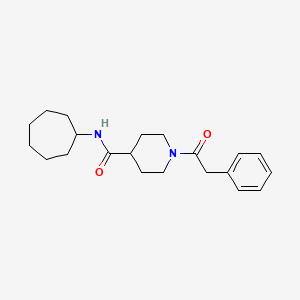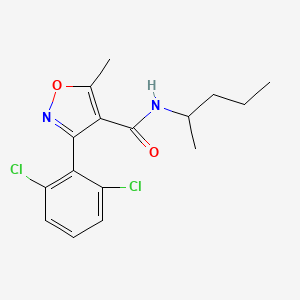![molecular formula C17H21N5O2 B5161872 3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)
3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as OTB-015 and is a member of the benzylpropanamide family of compounds. OTB-015 has been shown to exhibit strong anticancer properties and is currently being studied for its potential use in cancer treatment.
Mecanismo De Acción
OTB-015 exerts its anticancer effects by targeting the mitochondrial respiratory chain complex I. The compound inhibits the activity of complex I, leading to the accumulation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. This oxidative stress ultimately leads to the destruction of cancer cells through apoptosis.
Biochemical and Physiological Effects:
OTB-015 has been shown to exhibit strong anticancer properties in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their destruction. Additionally, OTB-015 has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of OTB-015.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTB-015 has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, OTB-015 has been extensively studied for its potential therapeutic applications in cancer treatment, providing a strong foundation for further research. However, there are also limitations to using OTB-015 in lab experiments. The compound is highly reactive and can be toxic at high concentrations, making it difficult to work with. Additionally, further studies are needed to fully understand the safety and efficacy of OTB-015 in humans.
Direcciones Futuras
There are several future directions for research on OTB-015. One potential direction is to further investigate the mechanism of action of the compound and its effects on cancer cells. Additionally, further studies are needed to fully understand the safety and efficacy of OTB-015 in humans. Other potential directions include exploring the use of OTB-015 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Overall, the potential therapeutic applications of OTB-015 make it a promising candidate for further research in cancer treatment.
Métodos De Síntesis
The synthesis of OTB-015 involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzylamine with 3-(2-oxo-1-piperidinyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through column chromatography to obtain OTB-015 in its pure form.
Aplicaciones Científicas De Investigación
OTB-015 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit strong anticancer properties in various types of cancer, including breast cancer, lung cancer, and prostate cancer. OTB-015 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their destruction. Additionally, OTB-015 has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
3-(2-oxopiperidin-1-yl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(8-10-21-9-4-3-7-17(21)24)19-11-14-5-1-2-6-15(14)22-13-18-12-20-22/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEAGANUETZMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)NCC2=CC=CC=C2N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)

![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)

![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)


![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5161852.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)

![4-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5161880.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)